molecular formula C21H20N2O5 B2894431 Methyl 6-methoxy-4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate CAS No. 1358223-62-7

Methyl 6-methoxy-4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate

Cat. No. B2894431
M. Wt: 380.4
InChI Key: VVIKJNGLYIDXKR-UHFFFAOYSA-N
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Description

“Methyl 6-methoxy-4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” is a chemical compound with the CAS No. 1358223-62-71. However, detailed information about this compound is not readily available in the public domain.



Synthesis Analysis

The synthesis of quinoline derivatives, which this compound is a part of, is a topic of interest in drug research and development2. The synthetic methodology of quinolin-2,4-dione derivatives, which are related to this compound, has been a focus in the synthesis of fused ring systems2. However, specific synthesis methods for this compound are not readily available in the public domain.



Molecular Structure Analysis

The molecular structure of this compound is not readily available in the public domain. However, quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety2.



Chemical Reactions Analysis

The chemical reactions involving this compound are not readily available in the public domain. However, the chemistry of quinoline-2,4-diones, which are related to this compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the public domain.


Scientific Research Applications

Synthesis of Derivatives and Analogs

Researchers have explored the synthesis of cyclic and bicyclic β-amino acids derivatives from compounds structurally related to methyl 6-methoxy-4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate. These derivatives serve as precursors for the preparation of compounds like β-proline and nipecotic acid, highlighting the role of quinoline derivatives in synthesizing biologically active molecules (Tishkov, Reissig, & Ioffe, 2002).

Biophysical Studies

A novel triazole-coumarin compound related to the quinoline and coumarin compounds has been designed and synthesized for biophysical studies, particularly for understanding the interaction with proteins like serum albumins. This research demonstrates the compound's potential in probing biological systems and understanding molecular interactions (Paul, Roy, Saha Sardar, & Majhi, 2019).

Antimicrobial and Antituberculosis Agents

Quinoline derivatives have been synthesized and evaluated for their antituberculosis activity, indicating the potential of these compounds in developing new antimicrobial agents. The structure-activity relationship studies of these derivatives can inform the design of more potent drugs against infectious diseases (Jaso, Zarranz, Aldana, & Monge, 2005).

Pharmaceutical Intermediates

Some quinoline derivatives have been highlighted for their importance as intermediates in the synthesis of pharmaceutically active compounds. An efficient synthesis route for these intermediates showcases the potential for large-scale manufacturing, underscoring the versatility of quinoline derivatives in drug development processes (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Chemical Modification and Detoxification

Quinoline derivatives, including those similar to the compound , have been studied for their interactions with environmental and pathogenic bacteria, demonstrating the capability of certain bacteria to transform and detoxify these compounds. This research contributes to understanding the ecological interactions and potential bioremediation applications of quinoline derivatives (Thierbach, Birmes, Letzel, Hennecke, & Fetzner, 2017).

Safety And Hazards

The safety and hazards associated with this compound are not readily available in the public domain.


Future Directions

The future directions for the research and development of this compound are not readily available in the public domain. However, the interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which are related to this compound, make them valuable in drug research and development2.


Please note that this analysis is based on the limited information available in the public domain and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact the relevant experts in the field.


properties

IUPAC Name

methyl 6-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-13-4-6-14(7-5-13)22-20(24)12-28-19-11-18(21(25)27-3)23-17-9-8-15(26-2)10-16(17)19/h4-11H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIKJNGLYIDXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methoxy-4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate

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